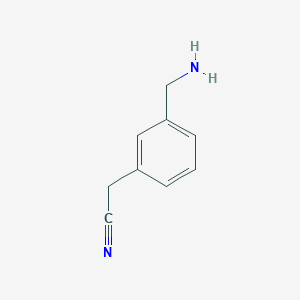
2-(3-(Aminomethyl)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is of interest due to its diverse applications in research, industry, and medicine.
2-(3-(Aminomethyl)phenyl)acetonitrile: is a chemical compound with the molecular formula C9H9NO. It consists of a benzene ring substituted with an aminomethyl group and a nitrile functional group.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-(3-(Aminomethyl)phenyl)acetonitrile involves various methods. One common approach is the reaction of 3-(aminomethyl)benzonitrile with an appropriate reagent.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Análisis De Reacciones Químicas
Reactivity: 2-(3-(Aminomethyl)phenyl)acetonitrile can undergo several types of reactions
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are relevant. Reaction conditions depend on the specific transformation.
Major Products: The primary products depend on the reaction type. For example, reduction may yield substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore its reactivity, functionalization, and potential as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or ligands targeting specific receptors.
Medicine: Investigations focus on its pharmacological properties, potential drug candidates, or therapeutic applications.
Industry: Applications in fine chemicals, pharmaceuticals, and materials science are areas of interest.
Mecanismo De Acción
- The precise mechanism by which 2-(3-(Aminomethyl)phenyl)acetonitrile exerts its effects depends on its specific application.
- Molecular targets and pathways involved may vary, necessitating further research.
Comparación Con Compuestos Similares
Uniqueness: Highlighting its uniqueness requires comparing it to structurally related compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other benzene derivatives with nitrile or amino groups.
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4,7,11H2 |
Clave InChI |
BUUNDASAMBILEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CN)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



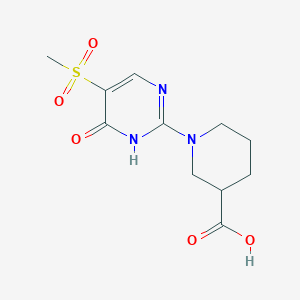
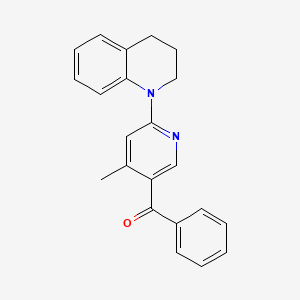

![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
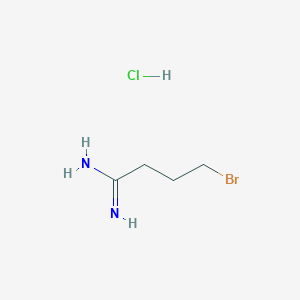
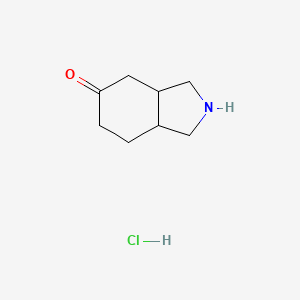
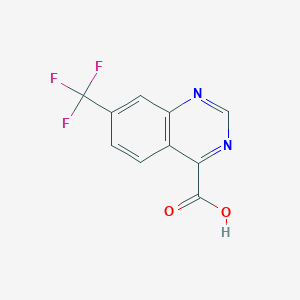

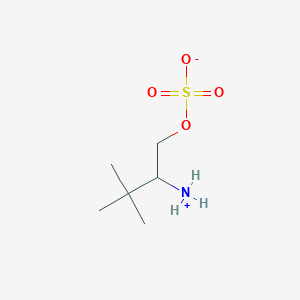
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

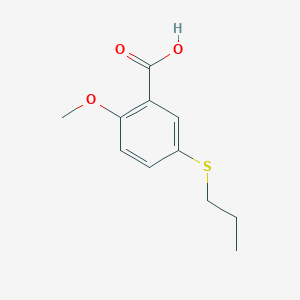
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
